
Chromium--ruthenium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium–ruthenium (2/1) is a bimetallic compound composed of chromium and ruthenium in a 2:1 ratio
准备方法
The preparation of chromium–ruthenium (2/1) can be achieved through various synthetic routes. One common method involves the co-precipitation of chromium and ruthenium salts, followed by calcination to form the desired compound. Another approach is the impregnation method, where chromium and ruthenium precursors are impregnated onto a support material, such as gamma-alumina, and then subjected to thermal treatment to form the bimetallic compound .
Industrial production methods often involve the use of nanometer materials supported ruthenium catalysts. These methods include defect engineering, coordination design, ion exchange, the dipping method, and electrochemical deposition .
化学反应分析
Chromium–ruthenium (2/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can act as an electrocatalyst for the oxygen evolution reaction (OER) in acidic media. This reaction involves the conversion of water into oxygen gas, which is a key process in clean energy technologies .
Common reagents used in these reactions include metal-organic frameworks, such as MIL-101 (Cr), which serve as precursors for the formation of chromium–ruthenium oxides. The major products formed from these reactions include chromium and ruthenium oxides, which exhibit high stability and catalytic activity .
科学研究应用
Chromium–ruthenium (2/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including hydrogenation and oxidation reactions. In biology and medicine, ruthenium-based compounds have shown promise as antimicrobial agents and anticancer drugs due to their ability to interact with DNA and induce cell death .
In the field of energy storage, chromium–ruthenium (2/1) is used in the development of advanced electrocatalysts for water splitting and fuel cells. Additionally, ruthenium nanoclusters have been explored for their potential in photocatalysis, electronics, and sensors .
作用机制
The mechanism of action of chromium–ruthenium (2/1) involves its interaction with molecular targets and pathways in various applications. For example, in antimicrobial applications, ruthenium complexes can bind to DNA and disrupt cellular processes, leading to cell death . In catalytic applications, the compound’s high surface area and unique electronic properties facilitate the transfer of electrons and protons, enhancing reaction rates and efficiency .
相似化合物的比较
Chromium–ruthenium (2/1) can be compared with other bimetallic compounds, such as chromium–osmium and ruthenium–osmium compounds. While all these compounds exhibit high catalytic activity, chromium–ruthenium (2/1) is often preferred due to its lower cost and higher stability under acidic conditions .
Similar compounds include:
- Chromium–osmium
- Ruthenium–osmium
- Chromium–iron
- Ruthenium–iron
Chromium–ruthenium (2/1) stands out due to its unique combination of catalytic properties, stability, and cost-effectiveness, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
12371-33-4 |
|---|---|
分子式 |
Cr2Ru |
分子量 |
205.1 g/mol |
IUPAC 名称 |
chromium;ruthenium |
InChI |
InChI=1S/2Cr.Ru |
InChI 键 |
PIWOTTWXMPYCII-UHFFFAOYSA-N |
规范 SMILES |
[Cr].[Cr].[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


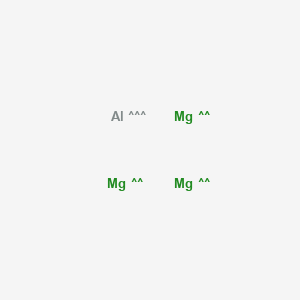

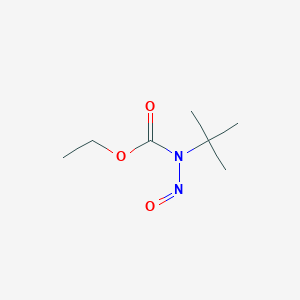
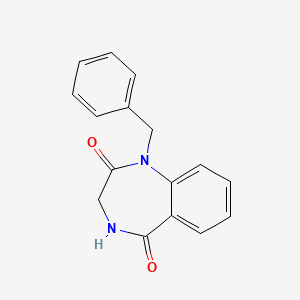
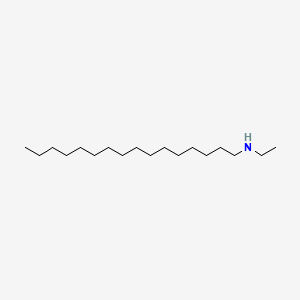

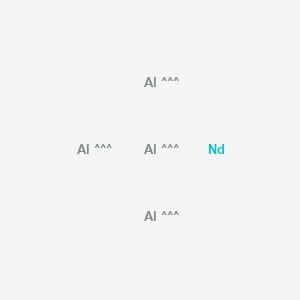

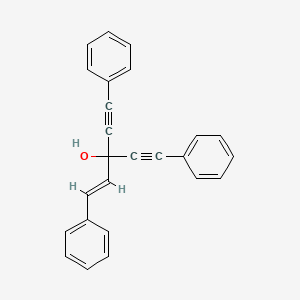
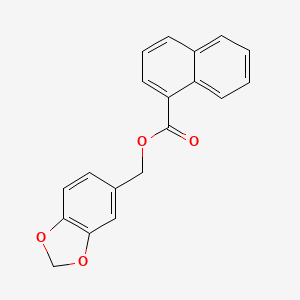
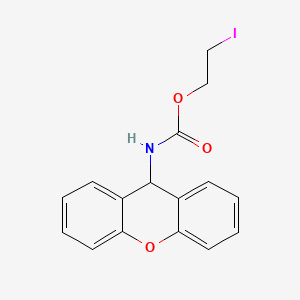
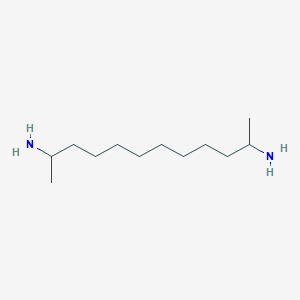
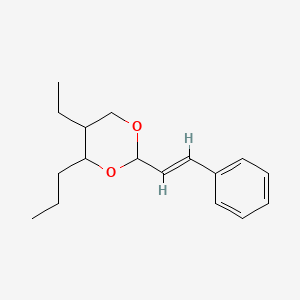
![[Methoxy(oxido)phosphoryl] phosphate](/img/structure/B14731461.png)
